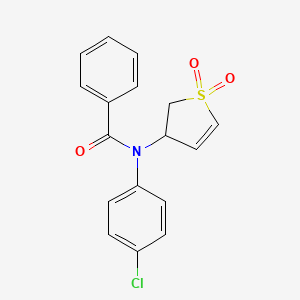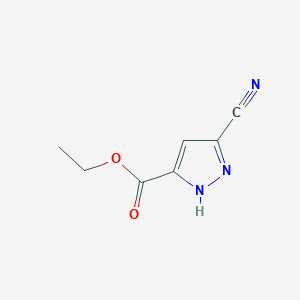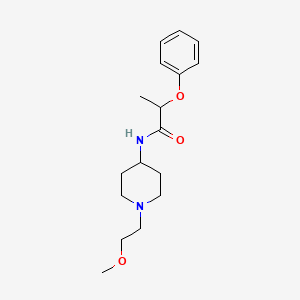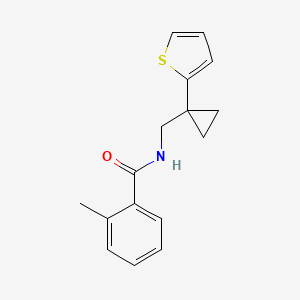
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide, also known as CPDTB, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPDTB is a small molecule that belongs to the class of thieno[3,2-d]pyrimidin-4-one derivatives.
Wirkmechanismus
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is not fully understood, but it is believed to involve the inhibition of the activity of NF-κB. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell proliferation, and apoptosis. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to inhibit the phosphorylation and degradation of IκBα, an inhibitor of NF-κB, thereby preventing the translocation of NF-κB to the nucleus and the subsequent activation of its target genes.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have several biochemical and physiological effects. In cancer cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to induce apoptosis and cell cycle arrest by activating the p53 pathway. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activity of various enzymes involved in cancer cell proliferation and survival such as COX-2, MMP-9, and VEGF.
In immune cells, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to modulate the production of cytokines and chemokines involved in the immune response. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activation of various signaling pathways involved in immune cell activation and proliferation such as MAPK and PI3K/Akt.
In the brain, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to reduce oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to improve cognitive function and memory by enhancing the expression of synaptic proteins and neurotrophic factors.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has also been extensively studied for its potential applications in various fields, which makes it a useful tool for researchers. However, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide also has some limitations. It has poor solubility in aqueous solutions, which makes it difficult to use in some experiments. It also has low bioavailability, which limits its effectiveness in vivo.
Zukünftige Richtungen
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has several potential future directions for research. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in combination therapy with other anticancer drugs. In immunology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. In neurology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide could be further studied for its potential applications in other neurodegenerative diseases such as Parkinson's disease and Huntington's disease. Additionally, further studies could be conducted to improve the solubility and bioavailability of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide.
Synthesemethoden
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide can be synthesized using a multistep process that involves the reaction of 4-chloroaniline with 2,3-dihydrothiophene-1,1-dioxide followed by the reaction with 4-chlorobenzoyl chloride. The final product is obtained after purification using column chromatography. The chemical structure of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide is shown in Figure 1.
Wissenschaftliche Forschungsanwendungen
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been extensively studied for its potential applications in various fields such as cancer research, immunology, and neurology. In cancer research, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a critical role in the development and progression of cancer.
In immunology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to enhance the production of anti-inflammatory cytokines such as IL-10.
In neurology, N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)benzamide has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3S/c18-14-6-8-15(9-7-14)19(16-10-11-23(21,22)12-16)17(20)13-4-2-1-3-5-13/h1-11,16H,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBJOOTGCOHBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-({Imidazo[1,2-b]pyridazin-6-yl}amino)propan-1-ol](/img/structure/B2764773.png)
![2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(3,4-difluorophenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2764774.png)
![2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2764780.png)

![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)



![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)
![N-(3-Methoxyspiro[3.3]heptan-1-yl)-N-methylprop-2-enamide](/img/structure/B2764791.png)
![6,7-Dimethylpyrazolo[1,5-a]pyridin-4-amine](/img/structure/B2764792.png)

![[(2R,3S,4R,5R,6S)-3,4,6-triacetyloxy-5-aminooxan-2-yl]methyl acetate](/img/no-structure.png)